molecular formula C14H11ClINO B12085427 N-(2-chloro-4-iodophenyl)-3-methylbenzamide

N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Cat. No.: B12085427
M. Wt: 371.60 g/mol
InChI Key: FDKBOHNANFVYSP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, which is attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-3-methylbenzamide typically involves the reaction of 2-chloro-4-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and iodo substituents may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide

Uniqueness

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11ClINO

Molecular Weight

371.60 g/mol

IUPAC Name

N-(2-chloro-4-iodophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11ClINO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18)

InChI Key

FDKBOHNANFVYSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)Cl

Origin of Product

United States

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